4-Bromo-2-isopropylthiazole
Overview
Description
4-Bromo-2-isopropylthiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazoles are known for their importance in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which allows the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring . Another method for synthesizing bromo-thiazole derivatives includes the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by diazotization and saponification to yield 2-bromo-thiazole-4-carboxylic acid . Additionally, a cost-effective synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a related structure, has been developed, which avoids regioisomer formation and uses selective debromination techniques .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal and molecular structure of a related compound, 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, was determined using single-crystal X-ray diffraction methods, revealing a planar heterocyclic ring with significant steric crowding between substituents . Similarly, the structure of 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) was established by elemental analysis, high-resolution mass spectrometry, and spectroscopic methods .
Chemical Reactions Analysis
Brominated thiazoles and related compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as Br/F exchange, which is useful in radiopharmaceutical applications . The bromo substituent also allows for further functionalization, as seen in the synthesis of a Cd(II) complex with a 5-bromo thiazolyl azo ligand, demonstrating the potential for coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of bromo and isopropyl groups can affect the compound's boiling point, melting point, solubility, and reactivity. The electronic properties, such as charge distribution and molecular electrostatic potential, can be studied using computational methods like density functional theory (DFT), as performed for a related imidazole derivative . These properties are crucial for understanding the interaction of thiazole derivatives with biological targets, as demonstrated by molecular docking studies .
Scientific Research Applications
Antimicrobial and Antitubercular Properties
- 4-Bromo-2-isopropylthiazole derivatives have shown promising results in antimicrobial and antitubercular activities. A study synthesized various 4-isopropylthiazole-2-carbohydrazide analogs, which exhibited significant efficacy against Mycobacterium tuberculosis, as well as good to moderate antibacterial and antifungal activities (Mallikarjuna et al., 2009). Similarly, another research found that certain 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives displayed enhanced antitubercular potency, along with antibacterial inhibition and excellent antifungal activity (Kumar et al., 2010).
Anticancer Potential
- Certain 4-bromo spiro-isoxazoline derivatives, including those with 4-bromo-2-isopropylthiazole structure, have been evaluated for their antiproliferative activity against breast and prostate cancer cell lines. These compounds showed significant antitumor activities, highlighting their potential as anticancer agents (Das et al., 2015).
Antiviral and Fungicidal Activities
- Research on a compound incorporating a 4-isopropylthiazole moiety indicated good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests its potential application in agricultural or pharmaceutical contexts for managing viral infections and fungal diseases (Li et al., 2015).
Biochemical Properties
- A study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine, though not directly related to 4-Bromo-2-isopropylthiazole, provides insights into the biochemical properties and potential toxic effects of similar bromo-thiazole derivatives (Carmo et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-propan-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)6-8-5(7)3-9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHUGKROHGQVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376794 | |
Record name | 4-Bromo-2-isopropylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropylthiazole | |
CAS RN |
376585-97-6 | |
Record name | 4-Bromo-2-isopropylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-isopropyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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